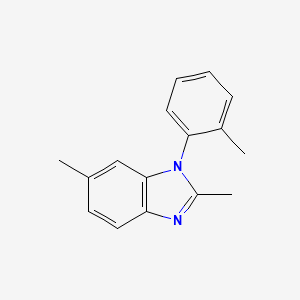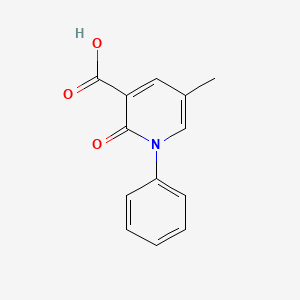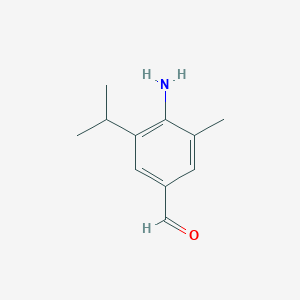
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate is an ester compound with the molecular formula C22H42O4. It is derived from 9-octadecenoic acid and 2-(2-hydroxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl octadec-9-enoate typically involves the esterification of 9-octadecenoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group in the 2-(2-hydroxyethoxy)ethyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Ether derivatives, amine derivatives
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of lubricants, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl octadec-9-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 9-octadecenoic acid and 2-(2-hydroxyethoxy)ethanol, which can then participate in further biochemical reactions. The compound’s surfactant properties enable it to interact with cell membranes and other biological structures, facilitating its use in drug delivery and other biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl octadec-9,12-dienoate
- 2-(2-Hydroxyethoxy)ethyl octadecanoate
- 2-(2-Hydroxyethoxy)ethyl hexadecanoate
Uniqueness
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate is unique due to its specific combination of a long-chain fatty acid and a hydrophilic ethoxyethanol moiety. This structure imparts distinct surfactant properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Fórmula molecular |
C22H42O4 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethyl octadec-9-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h9-10,23H,2-8,11-21H2,1H3 |
Clave InChI |
PHDVPEOLXYBNJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)

![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)

![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)


![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)

![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)



